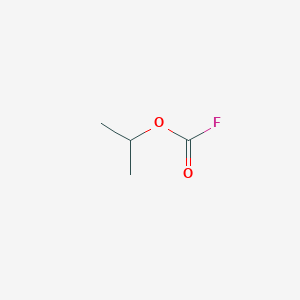
Isopropyl fluoromethanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl fluoromethanoate is an organic compound with the molecular formula C4H7FO2 It is an ester formed from isopropanol and fluoromethanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isopropyl fluoromethanoate can be synthesized through the esterification reaction between isopropanol and fluoromethanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl fluoromethanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isopropanol and fluoromethanoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines.
Major Products Formed
Hydrolysis: Isopropanol and fluoromethanoic acid.
Reduction: Isopropyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isopropyl fluoromethanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of isopropyl fluoromethanoate involves its interaction with specific molecular targets and pathways. In biochemical assays, it may act as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms. The fluorine atom in the compound can also influence its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Isopropyl fluoromethanoate can be compared with other esters and fluorinated compounds:
Methyl fluoromethanoate: Similar ester with a methyl group instead of an isopropyl group.
Ethyl fluoromethanoate: Another ester with an ethyl group.
Isopropyl acetate: An ester with an acetate group instead of a fluoromethanoate group.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and potential biological activity. The combination of the isopropyl group and fluoromethanoate moiety makes it a valuable compound for various applications.
Propiedades
Número CAS |
500023-95-0 |
|---|---|
Fórmula molecular |
C4H7FO2 |
Peso molecular |
106.10 g/mol |
Nombre IUPAC |
propan-2-yl carbonofluoridate |
InChI |
InChI=1S/C4H7FO2/c1-3(2)7-4(5)6/h3H,1-2H3 |
Clave InChI |
PNYNRMYUWZPARE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
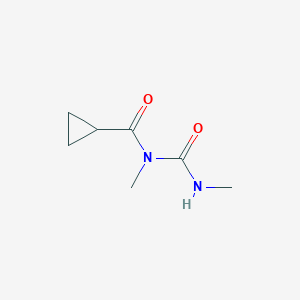
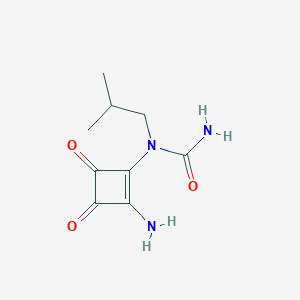
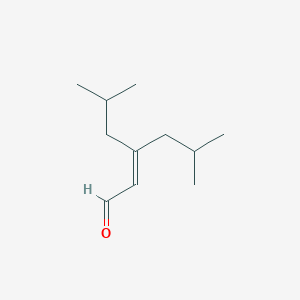
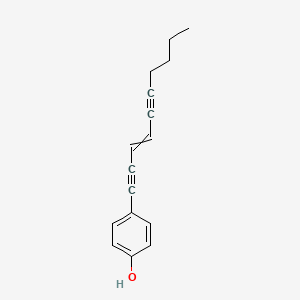

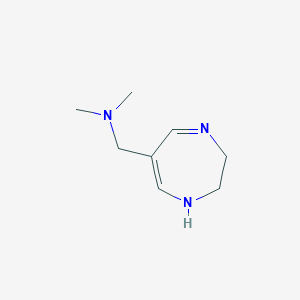
![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)
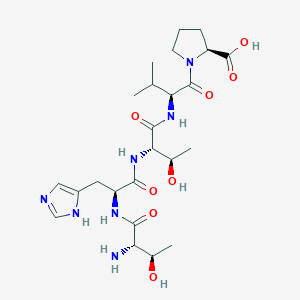
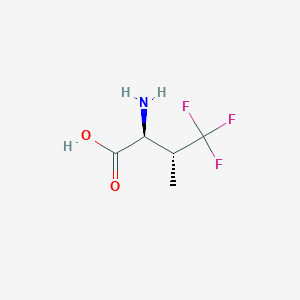

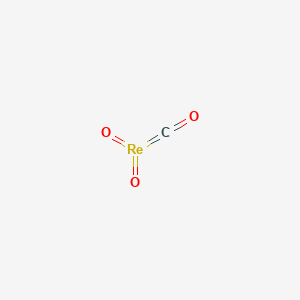
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
